1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole
CAS No.: 2137783-94-7
Cat. No.: VC4142338
Molecular Formula: C8H5ClFN3
Molecular Weight: 197.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137783-94-7 |
|---|---|
| Molecular Formula | C8H5ClFN3 |
| Molecular Weight | 197.6 |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)triazole |
| Standard InChI | InChI=1S/C8H5ClFN3/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H |
| Standard InChI Key | XXTFOQDJPKUADY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)N2C=CN=N2)Cl |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole is a planar heterocyclic compound comprising a triazole ring fused to a disubstituted phenyl group. The chloro and fluoro substituents at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and binding affinity. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 2137783-94-7 |
| Molecular Formula | C₈H₅ClFN₃ |
| Molecular Weight | 197.6 g/mol |
| IUPAC Name | 1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole |
The compound’s stability under ambient conditions makes it suitable for further functionalization, particularly in click chemistry applications .
Electronic and Steric Effects
The electron-withdrawing nature of the chloro and fluoro groups reduces electron density on the phenyl ring, enhancing the compound’s ability to engage in halogen bonding with biomolecular targets. Computational studies suggest that the C5-aryl substituent preferentially interacts with aromatic amino acid residues in enzymes, a feature critical for inhibitory activity . Additionally, the meta-fluoro and ortho-chloro substituents create a steric environment that influences regioselectivity in subsequent reactions, as observed in halogenation studies .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common synthesis route involves the Huisgen 1,3-dipolar cycloaddition between 2-chloro-5-fluorophenyl azide and terminal alkynes under copper catalysis. A representative protocol from recent literature involves:
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Dissolving N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide (0.34 mmol) and phenyl azide (0.37 mmol) in a 1:1 BuOH/H₂O mixture.
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Adding CuSO₄·5H₂O (0.07 mmol) and sodium ascorbate (0.14 mmol) to initiate the reaction.
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Stirring until completion (monitored by TLC) and purifying via column chromatography (MeOH/DCM gradient) .
This method yields the target compound in 52–98% efficiency, with the copper catalyst enabling regioselective formation of the 1,4-disubstituted triazole .
Solvent-Free One-Pot Synthesis
Alternative approaches eliminate solvents to enhance sustainability. For example, aryl boronic acids react with sodium azide and alkynes under microwave irradiation, producing 1,2,3-triazoles in 70–94% yield . While this method reduces waste, it requires precise temperature control to prevent decomposition of the halogenated phenyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide critical insights into the compound’s structure:
| Spectrum | δ (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.91 (s, 2H) | Triazole protons (H4 and H5) |
| 7.54 (m, 2H), 7.20 (m, 1H) | Phenyl ring protons | |
| ¹³C NMR | 135.65, 129.31, 121.32, 115.32 | Aromatic carbons (phenyl and triazole) |
The downfield shift of the triazole protons (δ 7.91) confirms their deshielding due to the electron-withdrawing phenyl substituent .
Infrared (IR) Spectroscopy
Key IR absorptions include:
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3080 cm⁻¹: C–H stretching of the aromatic ring.
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1590 cm⁻¹: C=N stretching of the triazole core.
Structure-Activity Relationship (SAR) Insights
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Halogen Substituents: The chloro-fluoro combination enhances lipophilicity, improving membrane penetration.
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Triazole Orientation: 1,4-Disubstitution maximizes enzyme inhibition by aligning the phenyl group with hydrophobic pockets .
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Hybridization: Conjugation with benzenesulfonamide moieties amplifies antifungal efficacy by 3-fold compared to standalone triazoles .
Future Directions
While preclinical data are promising, further studies are needed to:
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